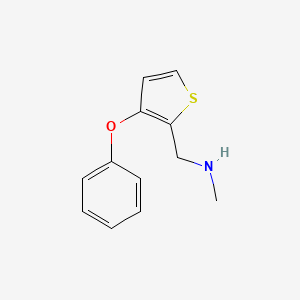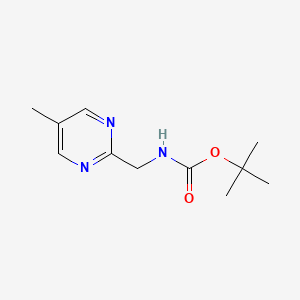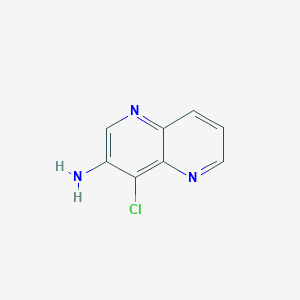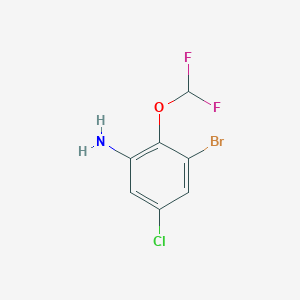
3-Bromo-5-chloro-2-(difluoromethoxy)aniline
Overview
Description
3-Bromo-5-chloro-2-(difluoromethoxy)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C7H5BrClF2NO and a molecular weight of 272.47 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H5BrClF2NO . This indicates that the molecule consists of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-chloro-2-(difluoromethoxy)aniline include a molecular weight of 272.47 and a molecular formula of C7H5BrClF2NO . It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Potential in NLO Materials
The study by Revathi et al. (2017) investigated the vibrational analysis of closely related aniline derivatives, emphasizing the influence of substituent groups on their vibrational spectra and electronic properties. This research highlighted the potential utility of such compounds in non-linear optical (NLO) materials, supported by theoretical density functional theory (DFT) computations, including hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) surface analysis (Revathi et al., 2017).
Transition Metal-Free Synthesis
Staudt et al. (2022) reported a transition metal-free synthesis method for meta-bromo- and meta-trifluoromethylanilines, showcasing a cascade reaction from cyclopentanones. This method allows for the efficient synthesis of anilines with challenging substitution patterns, demonstrating the versatility of halogenated anilines in organic synthesis (Staudt et al., 2022).
Crystal Structure Insights
Ojala et al. (2001) explored the crystal structures of p-halo-N-(p-cyanobenzylidene)anilines, including variants with bromo and chloro substituents. The study revealed specific interactions and structural arrangements induced by these substituents, contributing to our understanding of the molecular assembly and the role of halogen interactions in the solid state (Ojala et al., 2001).
Chemoselective Functionalization
Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, emphasizing the selective substitution reactions achievable with secondary amines and primary anilines. This study showcases the synthetic versatility of halogenated compounds in creating targeted chemical modifications (Stroup et al., 2007).
Direct Bis-ortho-chlorination
Li et al. (2012) presented an efficient synthesis of a complex molecule featuring bis-ortho-chlorination of 4-(difluoromethoxy)aniline. This work underlines the significance of halogenated anilines in facilitating complex molecular syntheses, highlighting the practical applications of such reactions in developing pharmaceuticals (Li et al., 2012).
Safety and Hazards
This compound may cause skin burns and eye damage, and may also cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used only in a well-ventilated area and contact with moisture should be avoided .
properties
IUPAC Name |
3-bromo-5-chloro-2-(difluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF2NO/c8-4-1-3(9)2-5(12)6(4)13-7(10)11/h1-2,7H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIWKSPQDPXFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)OC(F)F)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245187 | |
| Record name | 3-Bromo-5-chloro-2-(difluoromethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-(difluoromethoxy)aniline | |
CAS RN |
929975-52-0 | |
| Record name | 3-Bromo-5-chloro-2-(difluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929975-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-2-(difluoromethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-2-(5-bromo-2-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3306932.png)
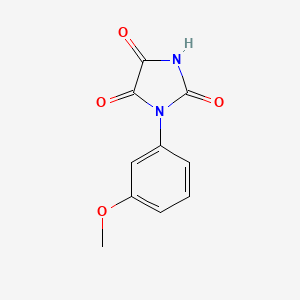
![3-[(Chloroacetyl)(2-methoxyphenyl)amino]propanamide](/img/structure/B3306941.png)
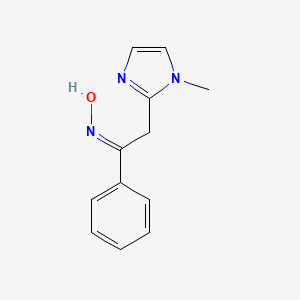
![2-[4-(Aminomethyl)phenoxy]acetamide](/img/structure/B3306959.png)
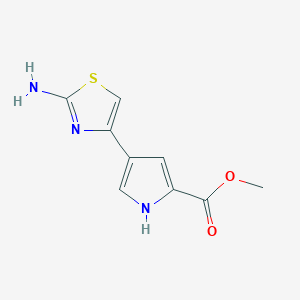

![1-(butan-2-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B3306989.png)
![1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B3306991.png)
![4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid](/img/structure/B3306997.png)

